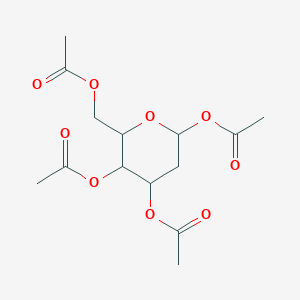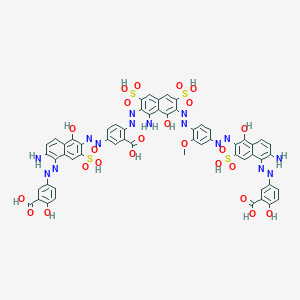
Sodium 4-(2-acetamidoethyldithio)butanesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-(2-acetamidoethyldithio)butanesulfinate, commonly known as SAB, is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and has a pungent odor. SAB has been used in various fields of research, including biochemistry, pharmacology, and molecular biology. In
Wissenschaftliche Forschungsanwendungen
SAB has been widely used in scientific research for its ability to modify proteins and peptides. It can be used to selectively modify cysteine residues in proteins and peptides, which can lead to changes in their structure and function. SAB has been used in various fields of research, including biochemistry, pharmacology, and molecular biology.
Wirkmechanismus
SAB modifies cysteine residues in proteins and peptides by forming a disulfide bond with the thiol group of cysteine. This modification can lead to changes in the structure and function of the protein or peptide, which can be used to study their biological activity.
Biochemical and physiological effects:
SAB has been shown to have various biochemical and physiological effects. It can modify the activity of enzymes by altering their structure and function. It can also affect the function of ion channels and receptors by modifying their structure. SAB has been used to study the role of cysteine residues in protein-protein interactions and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
SAB has several advantages for lab experiments. It is a highly selective reagent that can modify cysteine residues in proteins and peptides without affecting other amino acids. It is also a reversible modification, which allows for the study of dynamic protein-protein interactions. However, SAB has some limitations. It can only modify cysteine residues that are accessible to the solvent, and it may not be suitable for studying proteins or peptides that have multiple cysteine residues.
Zukünftige Richtungen
SAB has several potential future directions for scientific research. It can be used to study the role of cysteine residues in protein-protein interactions and signaling pathways. It can also be used to develop new drugs that target specific cysteine residues in proteins and peptides. Additionally, SAB can be used to study the effects of oxidative stress on proteins and peptides, which can have implications for various diseases. Further research is needed to explore the full potential of SAB in scientific research.
Conclusion:
Sodium 4-(2-acetamidoethyldithio)butanesulfinate, or SAB, is a chemical compound that has been widely used in scientific research for its ability to modify proteins and peptides. It has several advantages for lab experiments and has been used in various fields of research. SAB has the potential for future directions in scientific research, including the development of new drugs and the study of oxidative stress on proteins and peptides. Further research is needed to explore the full potential of SAB in scientific research.
Synthesemethoden
SAB can be synthesized by the reaction of 2-acetamidoethanethiol with 1,4-dibromobutane in the presence of sodium hydroxide. The resulting product is then treated with sodium sulfite to yield SAB. The synthesis method of SAB has been well-established, and the compound can be obtained in high purity.
Eigenschaften
CAS-Nummer |
19293-56-2 |
|---|---|
Molekularformel |
C8H16NNaO3S3 |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
sodium;4-(2-acetamidoethyldisulfanyl)butane-1-sulfinate |
InChI |
InChI=1S/C8H17NO3S3.Na/c1-8(10)9-4-6-14-13-5-2-3-7-15(11)12;/h2-7H2,1H3,(H,9,10)(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
FKHLBAOXRDYSRQ-UHFFFAOYSA-M |
SMILES |
CC(=O)NCCSSCCCCS(=O)[O-].[Na+] |
Kanonische SMILES |
CC(=O)NCCSSCCCCS(=O)[O-].[Na+] |
Andere CAS-Nummern |
19293-56-2 |
Synonyme |
4-[[2-(Acetylamino)ethyl]dithio]-1-butanesulfinic acid sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B230946.png)












